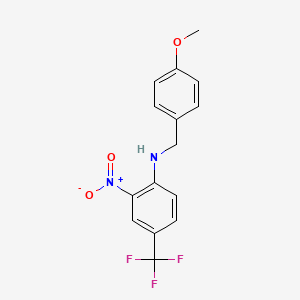

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

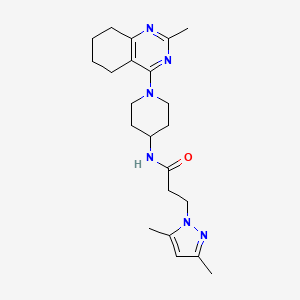

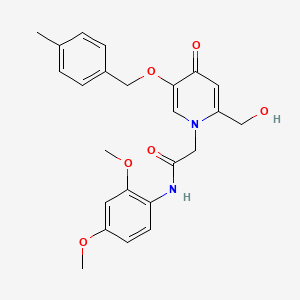

“N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline” is a chemical compound with the empirical formula C14H14N2O3 . It has a molecular weight of 258.27 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string representation of the molecule isCOc1ccc(NCc2ccc(cc2)N+=O)cc1 . This representation can be used to generate a 3D structure of the molecule using appropriate software. Physical And Chemical Properties Analysis

The compound is solid in form . More detailed physical and chemical properties are not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline has been studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been used as a starting material in the synthesis of a variety of biologically active compounds. In materials science, this compound has been used as a reagent for the synthesis of polymers and other materials. In analytical chemistry, this compound has been used as a reagent for the quantification of certain compounds.

Wirkmechanismus

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline is an organic compound that acts as a reagent in organic synthesis. It is used as a starting material for the synthesis of a variety of biologically active compounds and polymers. The mechanism of action of this compound is not well understood, but it is believed to act as a catalyst in the synthesis of various compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. There is no evidence to suggest that this compound has any direct biochemical or physiological effects on humans or other organisms.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline in lab experiments is its low cost and relative stability in air. This compound is also relatively easy to synthesize and is readily available commercially. However, this compound is insoluble in water and is sensitive to light and air, which can limit its use in certain experiments.

Zukünftige Richtungen

Future research on N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline could focus on the development of novel synthesis methods and the development of new applications for this compound in medicinal chemistry, materials science, and analytical chemistry. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, further research could be conducted to investigate the potential toxicological effects of this compound and its potential uses as a drug.

Synthesemethoden

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline is synthesized by the reaction of 4-methoxybenzyl chloride with 2-nitro-4-(trifluoromethyl)aniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in an aprotic solvent, such as ethyl acetate or dichloromethane, at a temperature of 0-5°C. The reaction yields this compound in a yield of up to 95%.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, respectively .

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O3/c1-23-12-5-2-10(3-6-12)9-19-13-7-4-11(15(16,17)18)8-14(13)20(21)22/h2-8,19H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXVLZZQGGRYOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2787047.png)

![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2787048.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2787051.png)

![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B2787053.png)

![2-Amino-2-(3-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2787064.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2787065.png)